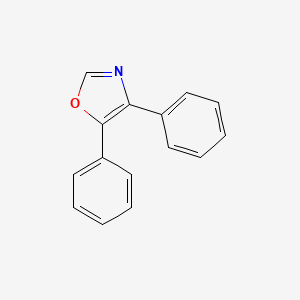

4,5-Diphenyloxazole

Description

Historical Context and Discovery

The synthesis of oxazole derivatives dates to the late 19th century, with Emil Fischer’s pioneering work on the Fischer oxazole synthesis in 1896. While Fischer’s method primarily yielded 2,5-diaryloxazoles, the 4,5-diphenyl isomer emerged as a focus of later studies. Early 20th-century research explored cyclization reactions of α-acylamino ketones, a pathway formalized in the Robinson-Gabriel synthesis.

A significant advancement came with the development of regioselective methods for 4,5-disubstituted oxazoles. For example, nickel-catalyzed cross-coupling reactions enabled precise substitution patterns, as demonstrated in the synthesis of 4-methyl-5-(2-naphthyl)-2-phenyloxazole. Patent literature further reflects industrial interest, such as the 2016 Chinese patent (CN104327005B) detailing a high-yield preparation of 2,5-diphenyloxazole, though analogous methods apply to 4,5-isomers.

Key milestones include:

Structural Classification Within Oxazole Derivatives

4,5-Diphenyloxazole belongs to the diaryloxazole subclass, distinguished by the positions of its aryl substituents. The structural relationship to other oxazoles is summarized below:

The 4,5-substitution pattern imposes distinct electronic effects:

- Resonance stabilization : The phenyl groups at C4 and C5 delocalize electrons into the oxazole ring, increasing aromatic stability.

- Steric considerations : Adjacent substituents create a planar geometry, favoring intermolecular π-stacking in solid-state structures.

Synthetic routes to this compound often involve:

- Cyclodehydration : Using reagents like polyphosphoric acid on N-acyl-α-aminoketones.

- Cross-coupling : Nickel- or palladium-catalyzed reactions of halogenated precursors.

For example, a rhodium-catalyzed annulation of triazoles and aldehydes yields 2,5-diaryloxazoles, with modifications allowing access to 4,5-isomers.

Properties

IUPAC Name |

4,5-diphenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-15(17-11-16-14)13-9-5-2-6-10-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKHOKLXMBWVOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346594 | |

| Record name | 4,5-Diphenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4675-18-7 | |

| Record name | 4,5-Diphenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of Hippuric Acid to Hippuryl Chloride

-

- Hippuric acid is reacted with phosphorus pentachloride (PCl5) in the presence of N,N'-Dimethylformamide (DMF) as a catalyst.

- The reaction medium is chloroform.

- Temperature is controlled between 10°C and 40°C.

- Reaction time ranges from 2 to 10 hours.

-

- Hippuric acid and DMF are dissolved in chloroform and cooled.

- PCl5 is added slowly to control the reaction temperature.

- The reaction progress is monitored by High Performance Liquid Chromatography (HPLC).

- After completion, the mixture is filtered and dried under reduced pressure.

-

- Crude hippuryl chloride is obtained in 72-78% yield.

- Purity is confirmed by HPLC analysis.

Friedel-Crafts Acylation to Form N-Phenacylbenzamide

-

- Hippuryl chloride reacts with benzene in the presence of aluminum chloride (AlCl3).

- Reaction temperature is maintained between 10°C and 80°C.

- Reaction time varies from 1 to 10 hours.

-

- Hippuryl chloride and benzene are mixed and cooled under nitrogen atmosphere.

- AlCl3 is added gradually.

- The reaction is monitored until hydrochloric acid evolution ceases.

- The reaction mixture is quenched in chilled water to precipitate the product.

- Crude product is purified by dissolution in toluene at 60-80°C, followed by cooling and filtration.

-

- N-phenacylbenzamide is obtained in 64-75% yield.

- Product purity is verified by HPLC.

Cyclization to 4,5-Diphenyloxazole

-

- N-phenacylbenzamide is cyclized using concentrated sulfuric acid.

- Temperature is controlled between 10°C and 40°C.

- Reaction time ranges from 2 to 8 hours.

-

- The amide is mixed with concentrated sulfuric acid and stirred.

- After completion, the reaction mixture is poured into chilled water.

- The precipitated crude product is filtered and washed to neutral pH.

- Purification involves dissolution in toluene, treatment with activated carbon, evaporation, and recrystallization from petroleum ether.

-

- Final this compound is obtained in 71-78% yield.

- Purity is confirmed by HPLC, IR, and NMR spectroscopy.

- Melting point is approximately 72°C.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| Chlorination of Hippuric Acid | Hippuric acid, PCl5, DMF catalyst, chloroform | 10-40 | 2-10 | 72-78 | Filtration, drying under vacuum |

| Friedel-Crafts Acylation | Hippuryl chloride, benzene, AlCl3 | 10-80 | 1-10 | 64-75 | Recrystallization from toluene |

| Cyclization to Oxazole | N-phenacylbenzamide, concentrated H2SO4 | 10-40 | 2-8 | 71-78 | Activated carbon treatment, recrystallization from petroleum ether |

Research Findings and Improvements

- The use of N,N'-Dimethylformamide as a catalyst in the chlorination step improves reaction efficiency and reduces the amount of phosphorus pentachloride required.

- Conducting the Friedel-Crafts acylation at controlled temperatures (10-40°C initially, then up to 80°C) optimizes yield and minimizes side reactions.

- The cyclization step with concentrated sulfuric acid at mild temperatures (10-40°C) ensures high purity and yield of the oxazole ring closure.

- Purification techniques involving activated carbon treatment and recrystallization from toluene and petroleum ether provide scintillation-grade purity suitable for commercial applications.

- The overall process avoids the use of large excesses of hazardous reagents and employs recoverable solvents, enhancing environmental and economic viability.

Comparative Notes on Prior Art and Current Methods

- Earlier methods used phenacyl bromide and urotropine or benzoyl chloride in acetic acid , which involved multiple purification steps and low overall yields.

- Some processes required chromatographic purification , limiting scalability.

- The described method improves upon prior art by:

- Using more readily available and less expensive starting materials .

- Employing simpler purification steps .

- Achieving higher yields and purity suitable for scintillation applications.

- Reducing the use of non-recoverable solvents and hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4,5-Diphenyloxazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxazole N-oxides.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products

Oxidation: Oxazole N-oxides.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

4,5-Diphenyloxazole is characterized by its oxazole ring structure, which consists of a five-membered aromatic heterocycle containing nitrogen and oxygen. The presence of phenyl groups enhances its lipophilicity and biological activity. The compound's structural formula can be represented as follows:

Pharmacological Applications

1. Antiplatelet Activity:

this compound derivatives have been identified as nonprostanoid prostacyclin mimetics. Research has shown that certain derivatives can effectively inhibit ADP-induced platelet aggregation. For instance:

- IC50 Values: A derivative exhibited an IC50 of 0.18 µM, indicating strong antiplatelet activity compared to the parent compound .

2. Antimalarial Efficacy:

Recent studies have highlighted the potential of synthetic 2,5-diphenyloxazole analogs derived from Oxytropis lanata in combating malaria:

- In Vitro Activity: Among 48 compounds tested, 14 showed significant inhibition of Plasmodium falciparum, with IC50 values ranging from 3.38 to 12.65 µM for chloroquine-sensitive strains and 1.27 to 6.19 µM for multidrug-resistant strains .

- In Vivo Studies: Compounds administered at a dosage of 20 mg/kg demonstrated statistically significant reductions in parasitemia levels compared to untreated controls .

3. Antitumor Activity:

The compound has also been studied for its antitumor properties:

- Mechanism of Action: The photo-oxidation of oxazole derivatives has been linked to the synthesis of biologically active compounds like antimycin A3, which exhibits antitumor effects .

Agricultural Applications

This compound derivatives have shown promise in agricultural biotechnology:

- Plant Growth Stimulation: Certain phosphorylated oxazole derivatives act as photosynthetic stimulators and promote seed germination and vegetative growth .

Material Science Applications

The unique chemical properties of this compound make it suitable for applications in material science:

- Synthesis of Functional Materials: The compound serves as a building block for various functional materials used in coatings and polymers due to its stability and reactivity .

Comparative Data Table

| Application Area | Specific Use | Example Compounds | IC50 Values (µM) |

|---|---|---|---|

| Pharmacology | Antiplatelet activity | 4,5-Diphenyl-2-oxazolenonanoic acid | 0.18 |

| Antimalarial efficacy | Synthetic analogs | 1.27 - 12.65 | |

| Antitumor activity | Antimycin A3 | N/A | |

| Agriculture | Plant growth stimulation | Phosphorylated derivatives | N/A |

| Material Science | Synthesis of functional materials | Various derivatives | N/A |

Case Studies

Case Study 1: Antimalarial Development

A study evaluated the efficacy of synthetic 2,5-diphenyloxazole analogs against malaria parasites. The results indicated that specific compounds significantly reduced parasitemia levels in treated mice compared to controls, demonstrating their potential as new antimalarial agents.

Case Study 2: Antiplatelet Research

Research on the antiplatelet properties of this compound derivatives revealed that modifications in the side chain could enhance their inhibitory effects on platelet aggregation, paving the way for the development of new therapeutics for cardiovascular diseases.

Mechanism of Action

The mechanism of action of 4,5-Diphenyloxazole involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, modulating their activity. For example, it has been shown to inhibit certain kinases and enzymes involved in inflammation and cancer pathways . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2,5-Diphenyloxazole Analogs

- Structural Difference : Substitution at positions 2 and 5 instead of 4 and 5.

- Activity : Primarily explored for antiplasmodial efficacy . While these analogs show moderate activity, their potency is lower than 4,5-diphenyloxazole derivatives, necessitating further optimization for therapeutic use .

- Pharmacokinetics : Predicted properties (e.g., solubility, logP) for 14 hit 2,5-diphenyloxazole derivatives are documented, with select compounds demonstrating favorable absorption and metabolic stability .

| Compound | IC₅₀ (µM) | Primary Activity | Reference |

|---|---|---|---|

| 2,5-Diphenyloxazole | 10–50 | Antiplasmodial | |

| This compound | 0.18–2.5 | Platelet Aggregation |

4,5-Diphenyl-2-oxazolenonanoic Acid Derivatives

- Modifications : Substituents on phenyl rings or replacement with heterocycles (e.g., thiophene, cyclohexyl).

- SAR Insights :

- Bis-4-methyl derivative (9j) : IC₅₀ = 0.34 µM (vs. parent compound IC₅₀ = 1.2 µM) .

- Ortho/meta-substituted phenyl rings : Reduced inhibitory activity, emphasizing the sensitivity of the pharmacophore to substitution patterns .

- Pyrrolidine-containing derivatives (e.g., FR193262) : Exhibit enhanced IP receptor agonism and bioavailability in preclinical models .

Triazole-Functionalized 4,5-Diphenyloxazoles

- Design : Click chemistry-derived triazole substituents at position 2.

- Activity : Antimicrobial efficacy against Porphyromonas gingivalis and Streptococcus gordonii. For example:

- Hydrophobicity : Para-fluorine substituents enhance potency by increasing hydrophobicity, as seen in compounds 83 and 84 .

4,5-Dihydrooxazole Derivatives

- Synthesis: Enantioselective synthesis from (S)-(+)-2-Phenylglycinol with >99% purity and high yields (83.2–94.5%) .

- Applications : Serve as chiral intermediates for asymmetric synthesis, contrasting with the planar this compound scaffold .

Key Research Findings and Data Tables

Biological Activity

4,5-Diphenyloxazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 237.25 g/mol. The compound features two phenyl groups attached to the oxazole ring at the 4 and 5 positions, contributing to its stability and reactivity. This structural configuration is crucial for its interaction with biological molecules, making it a candidate for various applications in photochemistry and medicinal chemistry .

Antimalarial Activity

One of the significant areas of research on this compound relates to its antimalarial properties. A study evaluated synthetic analogs derived from 2,5-diphenyloxazole against Plasmodium falciparum, the causative agent of malaria. Among 48 compounds tested, several demonstrated potent inhibition of both chloroquine-sensitive (3D7) and multidrug-resistant (K1) strains with IC50 values ranging from to μM. Notably, compounds 31 and 32 showed significant reductions in parasitemia in treated mice compared to untreated controls .

| Compound | IC50 (3D7) μM | IC50 (K1) μM | Toxicity (Human Fibroblasts) μM |

|---|---|---|---|

| 31 | 3.38 | 1.27 | 39.53 |

| 32 | 12.65 | 6.19 | 336.35 |

Inhibition of Platelet Aggregation

Another notable biological activity of this compound is its ability to inhibit platelet aggregation. Research indicated that derivatives such as 4,5-diphenyl-2-oxazolenonanoic acid exhibited an IC50 of μM against ADP-induced aggregation in human platelets. This suggests potential applications in managing thrombotic disorders .

The mechanisms underlying the biological activities of this compound are multifaceted:

- COX-2 Inhibition : Certain derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), with a selectivity index exceeding . For example, compound 6 showed an IC50 of μM for COX-2 while being significantly less active against COX-1 .

- Photochemical Applications : The compound's structure allows it to function effectively as a fluorescent probe or sensor in biological systems, which is attributed to the electronic properties influenced by substituents on the phenyl rings .

Study on Antimalarial Efficacy

In a controlled study involving murine models infected with P. falciparum, treatment with compounds derived from diphenyloxazole resulted in statistically significant reductions in parasitemia levels compared to untreated groups over multiple trials . The results underscore the potential for developing these compounds into effective antimalarial therapies.

Investigation into Platelet Function

Further investigations into platelet function revealed that modifications to the diphenyloxazole structure could enhance inhibitory effects on platelet aggregation, providing insights into structure-activity relationships that could guide future drug design .

Q & A

Q. How are this compound derivatives evaluated as prostacyclin mimetics in drug discovery?

- Methodological Answer : Synthesize derivatives with substituents at the alpha-carbon position . Test inhibitory effects on ADP-induced platelet aggregation using human platelet-rich plasma. Compare IC₅₀ values with iloprost (a PGI2 analog) to assess potency. Molecular docking studies can further elucidate binding interactions with prostacyclin receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.